(2-Methylthiolan-2-yl)methanethiol (2-Methylthiolan-2-yl)methanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20400371
InChI: InChI=1S/C6H12S2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3
SMILES:
Molecular Formula: C6H12S2
Molecular Weight: 148.3 g/mol

(2-Methylthiolan-2-yl)methanethiol

CAS No.:

Cat. No.: VC20400371

Molecular Formula: C6H12S2

Molecular Weight: 148.3 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylthiolan-2-yl)methanethiol -

Specification

Molecular Formula C6H12S2
Molecular Weight 148.3 g/mol
IUPAC Name (2-methylthiolan-2-yl)methanethiol
Standard InChI InChI=1S/C6H12S2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3
Standard InChI Key JAFHONZSVPRCOW-UHFFFAOYSA-N
Canonical SMILES CC1(CCCS1)CS

Introduction

Structural and Molecular Characterization

Atomic Composition and Connectivity

The compound’s molecular formula (C₆H₁₂S₂) and SMILES notation (SCC1(C)SCCC1) reveal a five-membered thiolane ring (C₄H₈S) with two substituents:

  • A methyl group (-CH₃) at the 2-position.

  • A methanethiol (-CH₂SH) group at the same 2-position .

The InChIKey (XVPNECYYAUYMRB-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Predicted Physicochemical Properties

While experimental data on density, boiling point, and melting point are unavailable, computational models suggest:

  • Molecular Weight: 148.29 g/mol .

  • Polar Surface Area: ~50 Ų (estimated via SMILES analysis).

  • LogP: ~2.1 (indicating moderate hydrophobicity).

Table 1: Predicted Collision Cross Section (CCS) for Adducts

Adductm/zCCS (Ų)
[M+H]+119.05251115.7
[M+Na]+141.03445122.3
[M+NH₄]+136.07906122.9
[M-H]-117.03796116.2
SupplierPurityPackagingPrice Range
ParchemN/A5mg–50mgDiscontinued
CymitQuimicaN/A5mg–50mgDiscontinued

Reactivity and Functional Behavior

Thiol-Disulfide Exchange

The -SH group undergoes oxidation to form disulfide bonds, a reaction critical in polymer chemistry and redox biology:
2(2-Methylthiolan-2-yl)methanethiol+[O]Disulfide+H2O2 \text{(2-Methylthiolan-2-yl)methanethiol} + [O] \rightarrow \text{Disulfide} + \text{H}_2\text{O} .

Acid-Base Properties

The thiol proton exhibits weak acidity (pKa ~10–12), comparable to aliphatic thiols like methanethiol (pKa 10.4) . Deprotonation generates a thiolate anion (C₆H₁₁S₂⁻), a potent nucleophile in SN₂ reactions.

CompoundBiological RoleIndustrial Use
Methanethiol (CH₃SH)Microbial sulfur metabolismNatural gas odorant
(Methylthio)methanethiolSynthetic intermediatePolymer chemistry
Target CompoundUnknownSpecialty chemicals

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